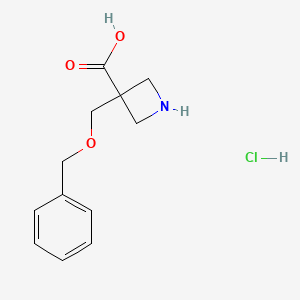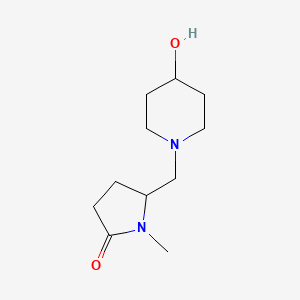
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Wissenschaftliche Forschungsanwendungen
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It’s known that antagonists of the human h (3) receptor typically work by blocking the receptor, thereby inhibiting its function .
Biochemical Pathways
The h (3) receptor is known to be involved in the release of various neurotransmitters, suggesting that this compound may influence neurotransmission .
Result of Action
As an antagonist of the human h (3) receptor, it may influence neurotransmission, potentially leading to various physiological effects .
Zukünftige Richtungen
The future directions for “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could involve further exploration of its potential as an anti-cervical cancer agent and its ability to reverse cisplatin-resistant activity in cervical cancer . Additionally, the development of anticancer drugs with high specificity and low toxicity is a research hotspot , and “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could be a part of this research direction.
Biochemische Analyse
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it exhibits significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa) . It is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound has been shown to inhibit VEGFR-2 and P-gp, which are involved in cell proliferation and drug resistance, respectively .
Vorbereitungsmethoden
The synthesis of 5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one involves several steps. One common synthetic route includes the reaction of 4-hydroxypiperidine with a suitable alkylating agent to introduce the hydroxypiperidinyl group. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
5-((4-Hydroxypiperidin-1-yl)methyl)-1-methylpyrrolidin-2-one can be compared with other piperidine derivatives, such as:
4-Hydroxypiperidin-1-yl)acetic acid: Similar in structure but with different functional groups and applications.
(2E,3S)-3-hydroxy-5’-[(4-hydroxypiperidin-1-yl)sulfonyl]-3-methyl-1,3-dihydro-2,3’-biindol-2’ (1’H)-one: Another piperidine derivative with distinct pharmacological properties
Eigenschaften
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLZLPAPMTPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2993729.png)
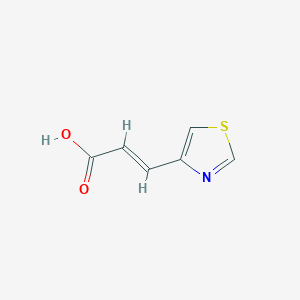
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2993736.png)
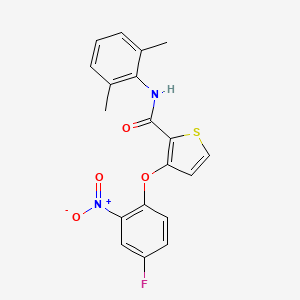
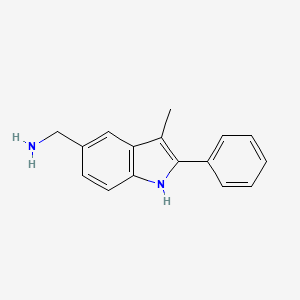
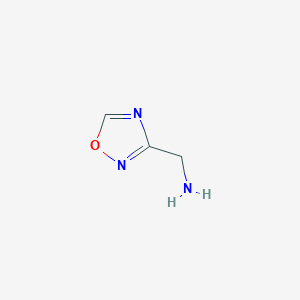

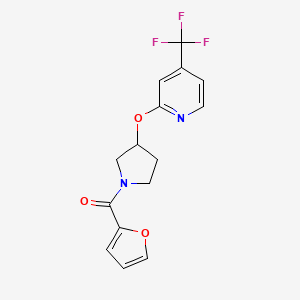

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
